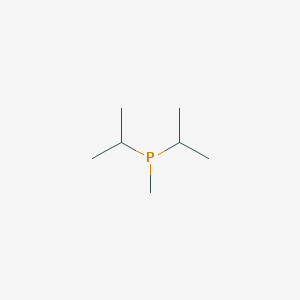
Phosphine, methylbis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, methylbis(1-methylethyl)-, also known as diisopropylmethylphosphine, is an organophosphorus compound with the chemical formula C7H17P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is a colorless liquid with a distinct odor and is known for its flammability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, methylbis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylmagnesium bromide with methylphosphonous dichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
(CH3)2CHMgBr+CH3PCl2→(CH3)2CHP(CH3)2+MgBrCl
Industrial Production Methods
In industrial settings, the production of phosphine, methylbis(1-methylethyl)- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity phosphine, methylbis(1-methylethyl)-.
Chemical Reactions Analysis
Types of Reactions
Phosphine, methylbis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.
Substitution: Halides like methyl iodide are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkylated phosphines.
Scientific Research Applications
Phosphine, methylbis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs containing phosphorus.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphine, methylbis(1-methylethyl)- involves its ability to donate electron pairs to form coordination complexes with transition metals. This property makes it an effective ligand in catalysis. The molecular targets include metal centers in catalytic cycles, where it facilitates the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
Phosphine, methylbis(1-methylethyl)- can be compared with other tertiary phosphines such as:
Triethylphosphine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylphosphine: Contains phenyl groups, making it more sterically hindered and less reactive.
Tributylphosphine: Contains butyl groups, offering different solubility and reactivity profiles.
The uniqueness of phosphine, methylbis(1-methylethyl)- lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
Conclusion
Phosphine, methylbis(1-methylethyl)- is a valuable compound in both academic and industrial settings. Its unique properties and reactivity make it an essential reagent in organic synthesis, catalysis, and the development of new materials and pharmaceuticals.
Properties
CAS No. |
60054-88-8 |
|---|---|
Molecular Formula |
C7H17P |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H17P/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 |
InChI Key |
FSYNJORCDZYHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















